2-Methylthiophene-3-carbonitrile

Catalog No.
S9066714
CAS No.
M.F
C6H5NS
M. Wt
123.18 g/mol
Availability
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2-Methylthiophene-3-carbonitrile

Product Name

2-Methylthiophene-3-carbonitrile

IUPAC Name

2-methylthiophene-3-carbonitrile

Molecular Formula

C6H5NS

Molecular Weight

123.18 g/mol

InChI

InChI=1S/C6H5NS/c1-5-6(4-7)2-3-8-5/h2-3H,1H3

InChI Key

QIHQWIAXCSASJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C#N

2-Methylthiophene-3-carbonitrile (CAS 53562-50-8) is a bifunctional heteroaromatic building block utilized in medicinal chemistry and advanced organic synthesis. Featuring a thiophene core substituted with adjacent methyl and cyano groups, this compound serves as a structural bioisostere for ortho-tolunitrile (2-methylbenzonitrile) [1]. Its primary procurement value lies in its readiness for benzylic functionalization—specifically the radical bromination of the 2-methyl group—to generate electrophilic alkylating agents [1]. By offering a distinct electronic profile, altered dihedral angles, and different metabolic processing compared to its phenyl analogs, 2-methylthiophene-3-carbonitrile enables researchers to systematically modify the pharmacodynamic and pharmacokinetic properties of heterocyclic drug candidates [1].

Research Fit

Synthetic intermediate for heterocyclic drug scaffolds
Substitution pattern enables thienobenzodiazepine construction
Moderate lipophilicity supports non-polar solvent workup

Substituting 2-methylthiophene-3-carbonitrile with its closest structural analogs introduces significant process and performance liabilities. Attempting to use the unmethylated precursor, thiophene-3-carbonitrile, forces chemists to perform a directed ortho-lithiation using lithium diisopropylamide (LDA) at cryogenic temperatures (-73 °C) prior to methylation, complicating scale-up and increasing moisture-sensitivity risks [1]. Conversely, substituting the thiophene ring with a phenyl ring (i.e., using 2-methylbenzonitrile) fundamentally alters the molecule's binding affinity and metabolic stability. In structure-activity relationship studies, the thiophene-derived pharmacophore exhibits distinct interactions within target enzyme pockets and demonstrates a different microsomal degradation profile compared to fluorinated cyanobenzyl groups [2]. Consequently, for precise bioisosteric replacement and streamlined synthesis, the exact 2-methylthiophene-3-carbonitrile compound is non-interchangeable.

Substitution Risk

Positional isomer
3-Methyl-2-thiophenecarbonitrile shifts thermochemical stability and may alter reaction energetics.
Unsubstituted analog
3-Thiophenecarbonitrile lowers logP, changing solvent partitioning and biological membrane interaction.
Generic thiophene carbonitrile
Lacks required substitution pattern for olanzapine scaffold synthesis; may not directly replace in patented routes.

Processability: Elimination of Cryogenic Organometallic Steps

Synthesizing 2-methylthiophene-3-carbonitrile de novo from thiophene-3-carbonitrile requires highly controlled cryogenic conditions and the use of lithium diisopropylamide (LDA) for directed ortho-lithiation, followed by methylation [1]. Procuring the pre-methylated compound eliminates this process bottleneck, allowing immediate transition to downstream functionalization.

Evidence DimensionSynthesis Conditions
Target Compound DataReady for immediate benzylic functionalization at standard temperatures
Comparator Or BaselineThiophene-3-carbonitrile
Quantified DifferenceBypasses the need for -73 °C LDA lithiation and subsequent methylation steps
ConditionsStandard laboratory or pilot plant scale-up

Reduces process complexity, safety risks, and specialized equipment requirements associated with cryogenic organolithium chemistry.

AChE Inhibition
Class-level inference
Target compound
IC50 230 nM (WT), 960 nM (G122S)
vs
Complex analog
IC50 >14,600 nM
Reported AChE inhibition in vector model; scaffold-dependent potency
Anopheles gambiae AChE1 assay; 4.2-fold WT preference

Precursor Suitability: Radical Bromination for Alkylating Agent Synthesis

The 2-methyl group of 2-methylthiophene-3-carbonitrile is susceptible to radical bromination, providing a direct route to 2-(bromomethyl)thiophene-3-carbonitrile. Using N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide at 80 °C, the compound yields the desired benzylic bromide, which serves as an electrophile for the N-alkylation of complex heterocyclic scaffolds [1].

Evidence DimensionBromination Yield
Target Compound Data46% isolated yield of 2-(bromomethyl) analog
Comparator Or BaselineUnfunctionalized thiophene cores
Quantified DifferenceProvides a reliable, scalable route to a bifunctional thiophene-based alkylating agent
ConditionsNBS (1.3 eq), catalytic benzoyl peroxide, benzene, 80 °C, 2 h

Enables the scalable synthesis of thiophene-based electrophiles essential for heterocyclic core alkylation in medicinal chemistry.

Combustion Energy
Cross-study comparable
Methyl-subst. isomer
ΔcU°m(l) -3829.6 kJ·mol⁻¹
vs
Unsubstituted
ΔcU°m(l) -3190.9 kJ·mol⁻¹
Methyl group significantly alters energetic profile; informs scale-up safety
Rotating-bomb calorimetry, 298.15 K

Target Binding: S1 Pocket Pharmacophore Efficacy vs. Phenyl Analogs

In the development of pyrimidinone-based enzyme inhibitors, the 3-cyano-2-thiophenylmethyl group (derived from 2-methylthiophene-3-carbonitrile) effectively replaces the 2-cyanobenzyl group. The thiophene bioisostere provides target inhibition by filling the S1 pocket and interacting with Arg125. However, it exhibits reduced stability in the presence of rat liver microsomes compared to fluorinated phenyl analogs, highlighting its distinct pharmacokinetic behavior [1].

Evidence DimensionPharmacophore Binding & Metabolic Stability
Target Compound DataMaintains target inhibitory potency; higher metabolic lability in rat liver microsomes
Comparator Or BaselineFluorinated 2-cyanobenzyl analogs (e.g., 5-fluoro-2-cyanobenzyl)
Quantified DifferenceThiophene analog requires monitoring for microsomal stability, distinguishing its PK profile from phenyl isosteres
ConditionsIn vitro enzyme inhibition assay and rat liver microsome stability assay

Crucial for medicinal chemists selecting bioisosteres to tune the pharmacokinetic and pharmacodynamic profiles of enzyme inhibitors.

Partition Coefficient
Data to verify
2-Methyl-3-carbonitrile
XlogP 1.7
vs
3-Thiophenecarbonitrile
LogP 1.13–1.62
Higher lipophilicity guides solvent selection for synthesis and purification
Calculated XlogP vs reported values; experimental verification recommended
Synthetic Route
Supporting evidence
Olanzapine scaffold construction
Key intermediate in patented 3-step process; derivative yields 29% overall
Reported utility in thienobenzodiazepine API synthesis
Patent literature; route-specific performance

Synthesis of Heterocyclic Enzyme Inhibitors

Utilized as a primary starting material for radical bromination, generating the 2-(bromomethyl)thiophene-3-carbonitrile electrophile required for N-alkylation of inhibitor scaffolds [1].

Bioisosteric Scanning in Drug Discovery

Employed as a direct structural replacement for ortho-tolunitrile (2-methylbenzonitrile) to evaluate changes in target pocket binding and to profile differences in microsomal metabolic stability [1].

Development of Thiophene-Fused Heterocycles

The adjacent methyl and cyano groups provide a bifunctional handle for cyclization reactions, enabling the construction of thienopyridines and other fused bicyclic systems without requiring cryogenic organometallic pre-functionalization [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
AChE inhibitor screening for vector control
Reported nanomolar AChE inhibition profile
Target-based screening assay in mosquito vectors
Thermal hazard assessment for scale-up
Methyl-substitution energetic profile
Calorimetric safety margin verification
Olanzapine core scaffold synthesis
Specific substitution for thienobenzodiazepine
Route compatibility and yield confirmation
Lipophilicity tuning in lead optimization
Measurable logP difference from unsubstituted analog
Partitioning and solubility assessment

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

123.01427034 g/mol

Monoisotopic Mass

123.01427034 g/mol

Heavy Atom Count

8

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